(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone
Overview
Description
(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-2-methylbenzofuran with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and efficiency. For example, catalytic oxidation in a packed-bed continuous flow reactor has been reported to optimize the production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Fluoranthene: A polycyclic aromatic hydrocarbon used in the construction of metal sandwich complexes.
Allopurinol: A pharmaceutical compound used to treat gout.
Uniqueness
(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in scientific research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-12-19(20(23)13-7-9-14(24-2)10-8-13)17-11-18(22)15-5-3-4-6-16(15)21(17)25-12/h3-11,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENJMNKWZQEHOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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